molecular formula C19H15F2N5O4S2 B4734026 4-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE

4-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE

Cat. No.: B4734026
M. Wt: 479.5 g/mol
InChI Key: MSFRWJFIJLRULC-UHFFFAOYSA-N
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Description

4-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as sulfonamide, pyrazine, and difluorobenzoyl

Properties

IUPAC Name

3,4-difluoro-N-[[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5O4S2/c1-30-18-16(22-8-9-23-18)26-32(28,29)13-5-3-12(4-6-13)24-19(31)25-17(27)11-2-7-14(20)15(21)10-11/h2-10H,1H3,(H,22,26)(H2,24,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFRWJFIJLRULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Difluorobenzoyl Intermediate: This step involves the reaction of 3,4-difluorobenzoic acid with thionyl chloride to form 3,4-difluorobenzoyl chloride.

    Amidation Reaction: The difluorobenzoyl chloride is then reacted with an amine to form the difluorobenzoyl amide.

    Carbothioylation: The difluorobenzoyl amide is further reacted with a thiocarbamoyl chloride to introduce the carbothioyl group.

    Coupling with Pyrazine Derivative: The final step involves coupling the carbothioyl amide with a pyrazine derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

4-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The difluorobenzoyl and pyrazine moieties may contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of both difluorobenzoyl and pyrazine moieties in the same molecule is relatively rare and may offer unique advantages in terms of binding affinity and specificity towards biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE
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4-({[(3,4-DIFLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE

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